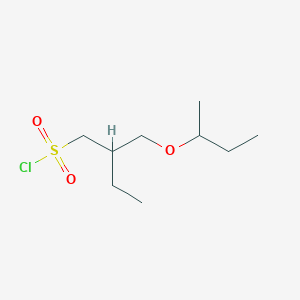
2-(Sec-butoxymethyl)butane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Sec-butoxymethyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. This compound is known for its utility in various chemical reactions and industrial applications. It is characterized by the presence of a sulfonyl chloride group, which makes it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with sec-butoxymethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids in the presence of strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Major Products Formed:
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate salts.
Reduction: Formation of sulfonamides.
Oxidation: Formation of sulfonic acids.
科学研究应用
2-(Sec-butoxymethyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates and as a protecting group in peptide synthesis.
Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
作用机制
The mechanism of action of 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Methanesulfonyl chloride: Similar in reactivity but with a simpler structure.
Benzenesulfonyl chloride: Contains an aromatic ring, making it less reactive than aliphatic sulfonyl chlorides.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for similar applications but has a different reactivity profile due to the presence of a methyl group on the aromatic ring.
Uniqueness: 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride is unique due to its sec-butoxymethyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions.
生物活性
2-(Sec-butoxymethyl)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₅ClO₂S
- Molecular Weight : 194.72 g/mol
- Functional Groups : Sulfonyl chloride, alkyl chain
Biological Activity Overview
Research indicates that sulfonyl chlorides, including this compound, exhibit a range of biological activities, primarily due to their electrophilic nature which allows them to react with various nucleophiles in biological systems.
Antimicrobial Activity
Sulfonyl chlorides have been studied for their antimicrobial properties. A study demonstrated that derivatives of sulfonyl chlorides could inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell walls or interference with essential enzymatic processes.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| This compound | 50 µg/mL | E. coli ATCC 25922 |
| 25 µg/mL | Staphylococcus aureus |
Cytotoxicity Studies
Cytotoxicity assays have shown that while some sulfonyl chlorides exhibit cytotoxic effects on cancer cell lines, others display selective toxicity. For instance, a concentration-dependent study revealed that at concentrations above 50 µM, this compound significantly reduced cell viability in human cancer cell lines.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 60 |
| 100 | 30 |
The biological activity of sulfonyl chlorides is largely attributed to their ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to the inhibition of key biological pathways involved in cell proliferation and survival.
Case Studies
-
Anticancer Activity : A recent study investigated the effects of various sulfonyl chlorides on breast cancer cells. The results indicated that compounds similar to this compound induced apoptosis through the activation of caspase pathways.
"The induction of apoptosis in breast cancer cells by sulfonyl chlorides highlights their potential as therapeutic agents."
-
Antibacterial Efficacy : Another research focused on the antibacterial properties of sulfonyl chlorides against multi-drug resistant strains. The study concluded that these compounds could serve as templates for developing new antibiotics.
"The structural diversity among sulfonyl chlorides could be harnessed to combat antibiotic resistance."
属性
分子式 |
C9H19ClO3S |
|---|---|
分子量 |
242.76 g/mol |
IUPAC 名称 |
2-(butan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-4-8(3)13-6-9(5-2)7-14(10,11)12/h8-9H,4-7H2,1-3H3 |
InChI 键 |
SGFYGWFJSJYBMR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OCC(CC)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















